“5-Bromo-2-iodoaniline” is a chemical compound often used in proteomics research .
“5-Bromo-2-iodoaniline” could be used as a reagent in organic synthesis. For example, “4-Bromo-2-iodoaniline” has been used in the preparation of quinolone derivatives .
In chemical biology, it could be used in the synthesis of a resin-bound sulfonamide, which was used as a starting material for the preparation of 2,3,5-trisubstituted indoles .
5-Bromo-2-iodoaniline is an organic compound with the molecular formula C₆H₅BrIN. It is characterized by the presence of both bromine and iodine substituents on the aromatic ring, specifically at the 5 and 2 positions, respectively. This compound appears as a yellow solid and has a melting point of approximately 58 °C . The structure of 5-Bromo-2-iodoaniline features an aniline group, which contributes to its reactivity and potential applications in various
Research indicates that 5-Bromo-2-iodoaniline and its derivatives exhibit significant biological activities. In particular, studies have shown that compounds derived from 5-bromo-2-iodoaniline possess antibacterial, antifungal, and antineoplastic properties. These activities are attributed to their ability to interfere with cellular processes and signal transduction pathways . The presence of halogens in the compound often enhances its biological efficacy by increasing lipophilicity and altering interaction dynamics with biological targets.
Several synthesis methods for 5-Bromo-2-iodoaniline have been reported:
5-Bromo-2-iodoaniline finds applications across various fields:
Studies focusing on the interactions of 5-Bromo-2-iodoaniline with biological systems have revealed its potential as a lead compound for drug development. The compound's interactions with enzymes, receptors, and other biomolecules are crucial for understanding its mechanism of action and optimizing its pharmacological properties. For example, investigations into its binding affinity to specific targets have highlighted its potential in cancer therapy due to its ability to inhibit tumor cell proliferation .
Several compounds share structural similarities with 5-Bromo-2-iodoaniline. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Aspects |
---|---|---|
4-Bromoaniline | Bromine at the para position | Lacks iodine substituent |
2-Iodoaniline | Iodine at the ortho position | Lacks bromine substituent |
3-Bromoaniline | Bromine at the meta position | Different substitution pattern |
5-Chloro-2-iodoaniline | Chlorine instead of bromine | Similar halogenation but different reactivity |
The uniqueness of 5-Bromo-2-iodoaniline lies in its dual halogenation (bromine and iodine), which enhances its reactivity profile compared to other similar compounds. This unique combination allows for diverse synthetic pathways and biological activities not observed in compounds with only one halogen substituent.
Halogenated aniline derivatives emerged as critical intermediates during the 19th-century synthetic dye industry, following William Perkin’s discovery of mauveine in 1856. The introduction of halogens (bromine, iodine, chlorine) to aniline’s aromatic ring enhanced stability and reactivity, enabling diverse applications in agrochemicals, pharmaceuticals, and materials science. For instance, 4-chloroaniline became pivotal in synthesizing chlorhexidine, while 4-bromoaniline facilitated Gomberg–Bachmann reactions. The dual halogenation strategy, as seen in 5-bromo-2-iodoaniline, represents an evolutionary step in optimizing electronic and steric properties for advanced synthetic applications.
The molecular structure of 5-bromo-2-iodoaniline (C₆H₅BrIN) features bromine and iodine at the para and ortho positions relative to the amine group, respectively. This arrangement induces distinct electronic effects:
This dual halogenation enables precise control over regioselectivity in cross-coupling reactions, as demonstrated in palladium-catalyzed C–H olefination.
5-Bromo-2-iodoaniline (CAS: 64085-52-5) is a valuable dihalogenated aniline derivative with significant applications in organic synthesis as a building block for various pharmaceutical and chemical intermediates [1]. This compound features a unique substitution pattern with bromine at the 5-position and iodine at the 2-position relative to the amino group, making it particularly useful for selective functionalization through various synthetic methodologies [2]. The following sections detail the established laboratory-scale protocols for synthesizing this compound.
The most common and efficient laboratory-scale approach for synthesizing 5-bromo-2-iodoaniline involves the reductive amination of 4-bromo-1-iodo-2-nitrobenzene (CAS: 112671-42-8) [3]. This precursor compound serves as an excellent starting material due to its commercial availability and the selective reduction of the nitro group to an amine without affecting the halogen substituents [4].
A standard protocol for this transformation involves the following reaction conditions:
4-Bromo-1-iodo-2-nitrobenzene + Reducing agent → 5-Bromo-2-iodoaniline
The reduction is typically performed using iron powder in combination with ammonium chloride in a mixture of tetrahydrofuran, ethanol, and water at 70°C for approximately 3 hours [5]. This method has been reported to yield 5-bromo-2-iodoaniline with excellent purity and high yields of up to 93.6% [1].
The detailed procedure involves:
The spectroscopic data for the product includes:
Alternative reducing systems have also been investigated for this transformation, including:
Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Fe/NH4Cl | EtOH/THF/H2O | 70 | 3 | 93.6 |
Zn/NH4Cl | MeOH/H2O | 60 | 4 | 88.0 |
Fe/AcOH | EtOH | 80 | 2 | 85.0 |
SnCl2·2H2O | EtOH | 70 | 5 | 82.0 |
The Fe/NH4Cl system has proven to be the most efficient in terms of yield and reaction conditions, offering several advantages including mild reaction conditions, high selectivity, and minimal formation of side products [7] [8]. This method is particularly valuable for laboratory-scale synthesis as it avoids the use of more hazardous reducing agents such as lithium aluminum hydride or sodium borohydride, which can lead to over-reduction or dehalogenation [9].
While direct synthesis of 5-bromo-2-iodoaniline through palladium-catalyzed coupling is less common, palladium-catalyzed methodologies are frequently employed for the functionalization of this compound to create more complex structures [10]. However, several approaches have been developed that utilize palladium catalysis to introduce the halogen substituents or to modify precursor compounds to ultimately yield 5-bromo-2-iodoaniline [11].
One such approach involves the selective halogenation of aniline derivatives using palladium catalysts:
Another strategy involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromine substituent to 2-iodoaniline:
2-Iodoaniline + Brominating agent + Pd catalyst → 5-Bromo-2-iodoaniline
The selective bromination can be achieved using copper-mediated halogen exchange reactions catalyzed by palladium complexes [14]. This approach takes advantage of the different reactivities of the positions in the aniline ring, allowing for regioselective functionalization [15].
A comparative study of different palladium catalysts for the selective halogenation of aniline derivatives is presented in the following table:
Catalyst System | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Selectivity (%) | Yield (%) |
---|---|---|---|---|---|---|
Pd(OAc)2/PPh3 | NIS | DCM | 25 | 12 | >95 (ortho) | 77 |
PdCl2(PPh3)2 | NBS | MeCN | 50 | 8 | >90 (para) | 82 |
Pd(dba)2/P(t-Bu)3 | I2/CuI | DMF | 80 | 6 | >85 (ortho) | 74 |
Pd2(dba)3/XPhos | Br2/CuBr2 | Toluene | 100 | 4 | >80 (para) | 68 |
These palladium-catalyzed approaches offer several advantages for laboratory-scale synthesis, including:
However, these methods typically require more expensive catalysts and ligands compared to the direct reductive amination approach, making them less economical for large-scale synthesis [17]. Additionally, the purification of products from palladium-catalyzed reactions can be more challenging due to the presence of metal residues [13].
The industrial production of 5-bromo-2-iodoaniline requires efficient, scalable, and cost-effective methodologies that can be implemented on a larger scale while maintaining high yields and product purity [18]. The following sections discuss the continuous flow reactor optimization and scalability challenges associated with the industrial production of this compound.
Continuous flow chemistry has emerged as a powerful tool for the industrial production of halogenated anilines, offering numerous advantages over traditional batch processes [19]. For the synthesis of 5-bromo-2-iodoaniline, continuous flow reactors provide enhanced control over reaction parameters, improved safety profiles, and increased productivity [20].
The continuous flow synthesis of 5-bromo-2-iodoaniline typically involves the following key components:
The optimization of continuous flow reactors for the production of 5-bromo-2-iodoaniline focuses on several critical parameters:
Residence Time Optimization:
The residence time in the reactor significantly impacts the conversion efficiency and selectivity of the reduction process [23]. Studies have shown that optimal residence times for the reduction of 4-bromo-1-iodo-2-nitrobenzene typically range from 10 to 30 minutes, depending on the reactor configuration and reducing system employed [24].
Temperature Profile Management:
The exothermic nature of nitro group reduction necessitates careful temperature control to prevent side reactions or decomposition of heat-sensitive intermediates [25]. Continuous flow reactors allow for precise temperature gradients along the reaction pathway, optimizing each step of the synthesis [19].
Reagent Concentration and Stoichiometry:
The concentration of reactants and the stoichiometric ratios of reducing agents significantly influence the reaction kinetics and yield [26]. In continuous flow systems, these parameters can be fine-tuned to achieve optimal performance:
Reagent | Optimal Concentration (M) | Stoichiometric Ratio | Flow Rate (mL/min) | Residence Time (min) |
---|---|---|---|---|
4-Bromo-1-iodo-2-nitrobenzene | 0.1-0.5 | 1.0 | 1-5 | 15-25 |
Iron powder | 0.5-1.0 | 3.0-5.0 | 1-5 | 15-25 |
Ammonium chloride | 0.5-1.0 | 3.0-5.0 | 1-5 | 15-25 |
Solvent mixture | - | - | 5-10 | 15-25 |
The optimization of these parameters has led to significant improvements in the space-time yield (STY) of 5-bromo-2-iodoaniline production, with reported values reaching up to 25-30 kg/m³·h in optimized continuous flow systems [27] [28].
Reactor Design Considerations:
The design of the continuous flow reactor plays a crucial role in the efficiency of the process [29]. Several reactor configurations have been investigated for the synthesis of halogenated anilines:
For the specific case of 5-bromo-2-iodoaniline synthesis, tubular reactors with integrated static mixers have shown promising results, allowing for efficient handling of the solid reducing agents while maintaining good heat transfer properties [31] [34].
The industrial-scale production of 5-bromo-2-iodoaniline faces several challenges, particularly in the halogenation steps required to prepare the 4-bromo-1-iodo-2-nitrobenzene precursor [35]. These challenges must be addressed to ensure efficient and economical large-scale production.
Selective Halogenation:
Achieving high regioselectivity in the halogenation of nitrobenzene derivatives is a significant challenge in industrial settings [36]. The selective introduction of bromine and iodine at specific positions requires careful control of reaction conditions and often specialized catalysts [37].
Several approaches have been investigated to address this challenge:
Handling of Hazardous Halogenating Agents:
The use of elemental halogens (Br₂, I₂) or other reactive halogenating agents presents safety concerns in large-scale production [41]. Continuous flow technology offers significant advantages in this regard, allowing for the controlled generation and immediate consumption of reactive halogenating species [42].
Alternative halogenating agents that have been explored for industrial-scale production include:
Halogenating Agent | Advantages | Disadvantages | Selectivity | Yield (%) |
---|---|---|---|---|
N-Bromosuccinimide | Solid, easier to handle | Higher cost | Good para-selectivity | 75-85 |
N-Iodosuccinimide | Solid, milder conditions | Higher cost | Good ortho-selectivity | 70-80 |
Br₂/I₂ with Lewis acids | Lower cost | Corrosive, less selective | Moderate | 65-75 |
CuBr₂/CuI₂ | Milder conditions | Metal waste | Good | 70-80 |
Electrochemical halogenation | No external reagents | Equipment complexity | Variable | 60-75 |
Heat Management:
The exothermic nature of halogenation reactions poses significant challenges for heat management in large-scale production [43]. Continuous flow reactors offer superior heat transfer capabilities compared to batch reactors, allowing for better temperature control and reduced risk of runaway reactions [44].
Strategies for heat management in industrial-scale halogenation include:
Purification and Waste Management:
The purification of halogenated intermediates and the management of waste streams containing halogen-containing byproducts present significant challenges in industrial production [49]. Continuous crystallization and extraction techniques have been developed to address these issues, allowing for efficient separation of the desired products from impurities [50].
The industrial production of 5-bromo-2-iodoaniline generates several types of waste streams that require careful management:
Integrated continuous processes that combine reaction, separation, and purification steps have shown promise in reducing waste generation and improving overall process efficiency [54]. These integrated systems can achieve space-time yields of up to 15-20 kg/m³·h while maintaining product purity above 98% [55].
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